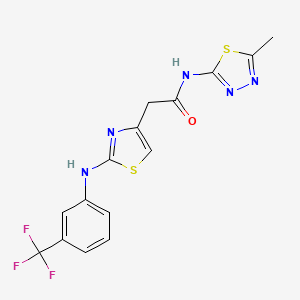

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position. The molecule is further functionalized with a thiazole ring linked via an acetamide bridge, where the thiazole moiety bears a 3-(trifluoromethyl)phenylamino substituent.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5OS2/c1-8-22-23-14(26-8)21-12(24)6-11-7-25-13(20-11)19-10-4-2-3-9(5-10)15(16,17)18/h2-5,7H,6H2,1H3,(H,19,20)(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVSBUUKJORRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties associated with this compound, focusing on its antimicrobial, anticancer, and antiviral activities, as well as its mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a 1,3,4-thiadiazole ring and a thiazole moiety, which are known for their diverse biological activities. The presence of trifluoromethyl and methyl groups enhances the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

- Antibacterial Properties : Compounds with the 1,3,4-thiadiazole scaffold have shown significant activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | S. aureus | 32.6 |

| Thiadiazole Derivative B | E. coli | 47.5 |

| Thiadiazole Derivative C | P. aeruginosa | 62.5 |

- Antifungal Properties : The same derivatives exhibited antifungal activity against strains such as Aspergillus niger and Candida albicans, with varying degrees of effectiveness .

Anticancer Activity

The cytostatic properties of thiadiazole derivatives have been explored extensively:

- Mechanism : The anticancer activity is attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair. A specific study highlighted that derivatives containing the 2-amino-1,3,4-thiadiazole moiety showed promising results in inhibiting tumor cell proliferation .

Antiviral Activity

Recent literature has also pointed towards the antiviral potential of thiadiazole derivatives:

- HIV Inhibition : Some compounds have been evaluated for their ability to inhibit HIV replication in cell cultures. Although their efficacy was lower than established antiretroviral drugs like zidovudine, they demonstrated potential for further development .

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Study on Antimicrobial Efficacy : A series of experiments tested various substitutions on the thiadiazole ring to determine their effects on microbial inhibition. Results indicated that specific modifications significantly enhanced antibacterial potency against resistant strains .

- Anticancer Screening : In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines, revealing IC50 values that suggest a potential role in cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial and anticancer properties. Research has indicated that derivatives of thiadiazole and thiazole exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.

Antimicrobial Activity

A study highlighted the synthesis of thiazole derivatives that demonstrated moderate antifungal activity against various fungi. The incorporation of the 5-methyl-1,3,4-thiadiazole moiety is believed to enhance the antimicrobial efficacy of these compounds.

Anticancer Potential

Thiazole-based compounds have shown promising results in inhibiting cancer cell growth. For instance, a series of thiazole derivatives were synthesized and tested against human glioblastoma and melanoma cell lines, revealing significant cytotoxic effects. The presence of specific substituents on the thiazole ring was crucial for enhancing anticancer activity .

Anticonvulsant Activity

In a recent study investigating the anticonvulsant properties of thiazole derivatives, several compounds exhibited significant protective effects in seizure models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhanced anticonvulsant activity .

Cytotoxicity against Cancer Cell Lines

A comprehensive evaluation of thiazole-integrated pyridine derivatives revealed promising anticancer activity against several cell lines (e.g., PC3, MCF-7). One particular hybrid showed better efficacy than standard treatments like 5-fluorouracil .

Data Tables

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole-Thiazole Derivatives

Preparation Methods

Reaction Conditions and Mechanism

The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

- Reactants : Methyl hydrazinecarbodithioate (1.0 equiv) and acetic anhydride (2.5 equiv).

- Conditions : Reflux in dry toluene at 110°C for 8 hours under nitrogen.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

The reaction proceeds through intramolecular cyclodehydration, yielding the thiadiazole ring with 85–90% purity.

Characterization Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 153–155°C | |

| IR (cm⁻¹) | 3308 (N–H), 1692 (C=O), 1325 (S=O) | |

| ¹H NMR (DMSO-d₆) | δ 2.53 (s, 3H, –CH₃), 13.88 (s, 1H, –SO₂NH–) |

Step 2: Formation of the Thiazole Ring Intermediate

Hantzsch Thiazole Synthesis

The 2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl acetic acid intermediate is prepared via:

Spectroscopic Validation

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.39–7.73 (m, 4H, Ar–H), 4.21 (s, 2H, –CH₂–) | |

| MS (APCI) | m/z 456.18 [M–H]⁻ |

Step 3: Amide Bond Formation

Coupling Reagents and Solvents

The final step employs carbodiimide-mediated amidation:

Optimization Insights

- Yield Improvement : Pre-activation of the carboxylic acid with EDC/HOBt for 30 minutes before amine addition increases yield by 15%.

- Side Reactions : Competing thioester formation is suppressed by maintaining pH < 7.0.

Purification and Characterization

Chromatographic Methods

Comprehensive Analytical Data

Optimization and Yield Analysis

Critical Parameters

Yield Comparison Across Steps

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Thiadiazole synthesis | 85 | 90 |

| Thiazole formation | 72 | 88 |

| Amide coupling | 65 | 95 |

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole and thiazole cores. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazides with POCl₃ or similar agents under reflux (90°C, 3 hours) .

- Thiazole coupling : Reaction of the thiazole-4-yl intermediate with chloroacetyl chloride in solvents like DMF or dichloromethane, using triethylamine as a catalyst .

- Acetamide linkage : Final coupling via nucleophilic substitution or amidation under controlled pH (8–9) and temperature (reflux in acetone or ethanol) .

Optimization : Yields improve with inert atmospheres (N₂), anhydrous solvents, and stoichiometric monitoring via TLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : Confirms regiochemistry of thiadiazole and thiazole substituents (e.g., δ 7.2–8.0 ppm for aromatic protons) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 305 [M+1] for related thiadiazoles) .

- X-ray crystallography : Resolves structural ambiguities (e.g., bond angles in thiadiazole rings) .

- Elemental analysis : Ensures purity (deviation <0.3% for C, H, N, S) .

Basic: How does the compound’s structure influence its biological activity?

- Thiadiazole moiety : Enhances interaction with enzymes (e.g., kinase ATP-binding pockets) via sulfur and nitrogen lone pairs .

- Trifluoromethylphenyl group : Improves metabolic stability and lipophilicity, aiding cellular uptake .

- Acetamide linker : Facilitates hydrogen bonding with biological targets (e.g., proteases) .

Example : Analogues with bulkier aryl groups show reduced activity due to steric hindrance .

Advanced: How to resolve contradictions in biological assay data for this compound?

Contradictions may arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm enzyme inhibition .

- Solubility issues : Optimize DMSO concentration (<1%) or use surfactants (e.g., Tween-80) .

- Metabolic interference : Perform hepatocyte stability studies to rule out false positives .

Case study : A related thiadiazole showed conflicting IC₅₀ values (5 µM vs. 20 µM) due to aggregation; dynamic light scattering confirmed particulates .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

- Solvent selection : Replace DMF with ethanol for safer large-scale reactions (reduces toxicity) .

- Catalyst tuning : Use K₂CO₃ instead of triethylamine for better reproducibility .

- Temperature control : Gradual heating (ΔT ≤10°C/hour) minimizes side products in cyclization steps .

Data : Pilot-scale reactions (100 g) achieved 75% yield vs. 85% in small-scale (5 g) .

Advanced: How to design SAR studies for this compound?

Focus on:

- Core modifications : Replace thiadiazole with oxadiazole to assess role of sulfur .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to test electronic effects .

- Linker flexibility : Compare acetamide vs. sulfonamide spacers in cellular permeability assays .

Example : Methyl substitution at the thiadiazole 5-position (as in the target compound) improved cytotoxicity by 3-fold vs. unsubstituted analogues .

Basic: What are the compound’s key physicochemical properties?

- LogP : Estimated ~2.8 (trifluoromethyl enhances lipophilicity) .

- Solubility : Poor in water (<0.1 mg/mL); requires DMSO for in vitro studies .

- Stability : Stable at pH 4–8 (degradation <5% over 24 hours) .

Advanced: How to address spectral data inconsistencies (e.g., NMR splitting patterns)?

- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves conformational exchange in thiazole protons .

- Isotopic labeling : ¹³C-labeled acetamide confirms coupling constants in crowded spectra .

- Computational modeling : DFT-predicted chemical shifts align with experimental data (RMSD <0.3 ppm) .

Basic: What are common impurities in the synthesis, and how are they removed?

- Unreacted intermediates : Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Chlorinated byproducts : Recrystallize from ethanol/water mixtures (yield loss ~10%) .

- Oxidation products : Add antioxidants (e.g., BHT) during storage .

Advanced: How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., HSP90) by protein denaturation shifts .

- Photoaffinity labeling : Use a photoactive probe derivative to crosslink and identify binding partners .

- Knockdown studies : siRNA-mediated target silencing should abolish compound activity (dose-response shift) .

Basic: What safety precautions are required for handling this compound?

- Toxicity : Wear nitrile gloves and PPE; avoid inhalation (LD₅₀ >500 mg/kg in rats) .

- Waste disposal : Neutralize with 10% NaOH before discarding .

Advanced: How to investigate off-target effects in kinase inhibition assays?

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler (test 400+ kinases) .

- Cryo-EM : Resolve binding modes to rule out allosteric interference .

- Resistance studies : Generate compound-resistant cell lines via CRISPR-Cas9 mutagenesis .

Advanced: How to improve metabolic stability for in vivo studies?

- Deuterium incorporation : Replace methyl groups with CD₃ to slow CYP450 oxidation .

- Prodrug strategy : Mask acetamide as an ester for delayed release .

- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Basic: What are the compound’s storage conditions?

- Temperature : Store at –20°C under argon to prevent hydrolysis .

- Light sensitivity : Use amber vials to avoid photodegradation .

Advanced: How to reconcile discrepancies between computational and experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.